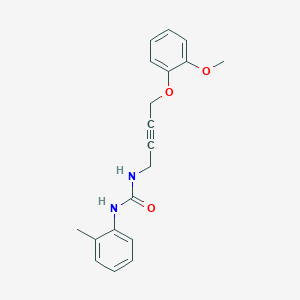
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as MPBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBU is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
Thermodynamic and Molecular Interactions
Research on methoxyphenols, structural fragments of different antioxidants, and biologically active molecules, reveals their capability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. These properties are significant in understanding the behavior of such compounds in various solvents and could hint at the potential applications of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea in designing new materials or drugs with specific interaction characteristics (Varfolomeev et al., 2010).
Structural and Activity Relationships
The synthesis and structure-activity relationship studies of urea derivatives, particularly as neuropeptide Y5 receptor antagonists, provide a framework for understanding how modifications in the molecular structure can influence biological activity. This approach could be applied to the research and development of new therapeutic agents based on the structure of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea (Fotsch et al., 2001).
Molecular Geometry and Spectroscopy
Studies on molecules like 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, which share functional groups with the compound , help elucidate the molecular geometry, vibrational frequencies, and spectroscopic properties. Such information is crucial for predicting the behavior of new compounds in different environments and for designing compounds with desired optical or electronic properties (Saraçoǧlu & Cukurovalı, 2013).
Pharmacological Applications
Understanding the interaction mechanisms of urea derivatives with biological molecules, as seen in the study of Schiff bases containing N2O2 donor atoms, can inform the development of compounds for specific therapeutic applications. Such research could be relevant for assessing the biological interactions and potential therapeutic uses of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea (Ajloo et al., 2015).
Chemical Synthesis and Characterization
The development of synthetic methodologies and characterization of related compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, provides foundational knowledge for synthesizing and analyzing new urea derivatives. This knowledge can be directly applied to the synthesis and study of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea and similar compounds (Liang et al., 2020).
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15-9-3-4-10-16(15)21-19(22)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDGEYZBZHBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

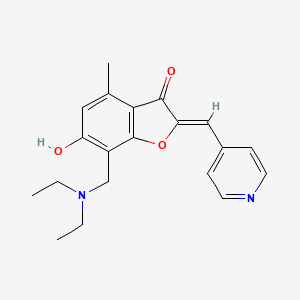
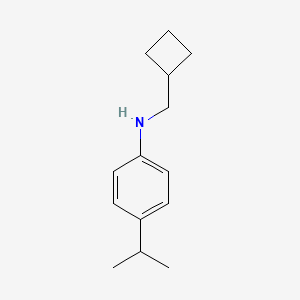
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
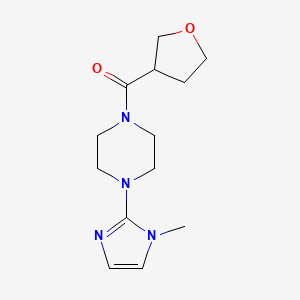
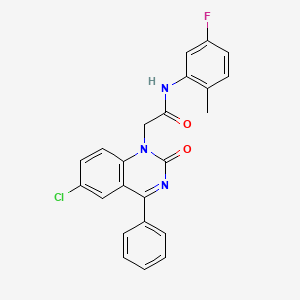
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)
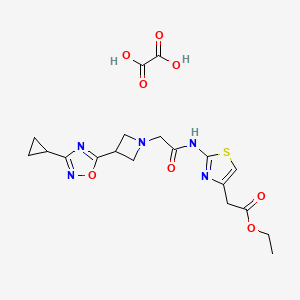
![2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2877835.png)
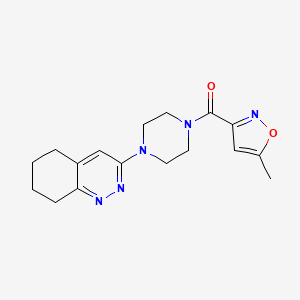
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)
![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B2877842.png)